molecular formula C7H14ClNO2 B13908718 methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride

methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B13908718
M. Wt: 179.64 g/mol
InChI Key: XBFQRNMGHIGQRP-OGFXRTJISA-N
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Description

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of 3-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-hydroxypyrrolidine-3-carboxylate
  • Methyl (3R)-3-aminopyrrolidine-3-carboxylate
  • Methyl (3R)-3-methylpyrrolidine-2-carboxylate

Uniqueness

Methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (3R)-3-methylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H/t7-;/m1./s1

InChI Key

XBFQRNMGHIGQRP-OGFXRTJISA-N

Isomeric SMILES

C[C@]1(CCNC1)C(=O)OC.Cl

Canonical SMILES

CC1(CCNC1)C(=O)OC.Cl

Origin of Product

United States

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